molecular formula C7H10O B1458150 Spiro[2.3]hexane-5-carbaldehyde CAS No. 1780698-50-1

Spiro[2.3]hexane-5-carbaldehyde

Cat. No.: B1458150
CAS No.: 1780698-50-1
M. Wt: 110.15 g/mol
InChI Key: QVRHIHYYNIOOAJ-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-carbaldehyde (CAS: 1780698-50-1) is a bicyclic aldehyde characterized by a spiro junction connecting a two-membered and a three-membered ring system. Its molecular formula is $ \text{C}7\text{H}{10}\text{O} $, with a molecular weight of 110.15 g/mol and a purity of 95% . The compound’s unique spiro architecture introduces significant ring strain due to the small ring sizes, which influences its reactivity, stability, and synthetic utility. The aldehyde functional group at position 5 provides a reactive site for further derivatization, making it valuable in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[2.3]hexane-5-carbaldehyde can be synthesized through various methods. One notable approach involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions . Another method involves thermally-induced intramolecular [2 + 2] cycloaddition of acrylamide-tethered alkylidenecyclopropanes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: Spiro[2.3]hexane-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s aldehyde functional group is particularly reactive, making it a suitable candidate for nucleophilic addition reactions.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in cycloaddition reactions under photochemical or thermal conditions .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of Spiro[2.3]hexane-5-carbaldehyde can be achieved through several methods, often involving multicomponent reactions that yield high diastereoselectivity and regioselectivity. For example, the compound can be synthesized using a combination of aldehydes, Meldrum's acid, and amines under mild conditions, which enhances its utility in organic synthesis .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural attributes allow it to participate in various chemical reactions, making it a valuable building block in the development of new materials and pharmaceuticals .

Pharmaceutical Development

The compound's spirocyclic structure is associated with interesting pharmacological properties. Spiro compounds are known for their potential in drug discovery due to their ability to interact favorably with biological targets. Research indicates that similar spirocyclic compounds often exhibit significant biological activity, including antioxidant properties .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of spiro compounds derived from this compound. For instance, synthesized derivatives have been evaluated for their ability to scavenge free radicals using assays like DPPH and ABTS, showing promising results compared to standard antioxidants such as ascorbic acid .

Comparative Analysis of Related Compounds

The following table summarizes various compounds related to this compound, illustrating their structural differences and potential applications:

Compound NameStructure TypeUnique Features
5-Oxaspiro[2.3]hexane-1-carbaldehydeSpirocyclicContains an oxaspiro unit; used in organic synthesis
5-Oxaspiro[2.3]hexane-1-carboxylic acidSpirocyclicContains a carboxylic acid group; potential biological activity
1-Oxaspiro[2.3]hexaneSpirocyclicLacks carbonyl functionality; limited reactivity
5-Azaspiro[2.3]hexaneNitrogen-containingIncorporates nitrogen; potential for drug development

Case Studies

Several case studies have documented the applications of spiro compounds in medicinal chemistry:

  • Antioxidant Properties : A study demonstrated that spiroquinoline derivatives synthesized from related spiro compounds exhibited potent antioxidant activity, with IC50 values significantly lower than those of standard antioxidants .
  • GABA Receptor Ligands : Research has explored the design and synthesis of GABA receptor ligands incorporating spiro structures, revealing high aqueous solubility and low toxicity profiles, which are critical for therapeutic applications .
  • Electrochemical Applications : The electrochemical behavior of spiro compounds has been characterized for potential use in sensors and energy storage devices, showcasing their versatility beyond traditional organic synthesis .

Mechanism of Action

The mechanism of action of Spiro[2.3]hexane-5-carbaldehyde involves its ability to undergo various chemical transformations due to the presence of the reactive aldehyde group. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Strain Analysis

Spiro[2.3]hexane-5-carbaldehyde’s spiro system comprises a highly strained two-membered (cyclopropane-like) and three-membered ring. In contrast, spiro compounds with larger rings, such as Spiro[5.5]undecane derivatives, exhibit reduced strain and higher stability. For example:

Compound Ring Sizes Strain Level Key Functional Group
This compound [2.3] High Aldehyde
5-(Difluoromethyl)this compound [2.3] High Aldehyde, Difluoromethyl
5-Phenylspiro[2.3]hexane-5-carboxylic acid [2.3] High Carboxylic Acid
Spiro[cyclohexane-1,2'-indene]-3'-carbaldehyde [6.5] Moderate Aldehyde

The increased strain in this compound reduces synthetic yields compared to six-membered counterparts. For instance, cyclohexane-containing spiro compounds achieve higher yields due to lower ring strain .

Spectroscopic and Stability Profiles

The compound’s Electron Impact Mass Spectrometry (EIMS) shows fragmentation at the spiro junction, producing ions like $ m/z = M^+ - \text{ArN}_2\text{CO} $, consistent with related spiro aldehydes . Stability comparisons:

  • Thermal Stability : Smaller spiro systems (e.g., [2.3]) are prone to ring-opening under heat, while larger systems (e.g., [5.5]) remain intact.
  • Oxidative Stability : The aldehyde group is susceptible to oxidation, unlike ester or carboxylic acid derivatives (e.g., Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate ).

Reactivity and Functional Group Transformations

  • Aldehyde Reactivity : The aldehyde in this compound undergoes nucleophilic additions (e.g., Grignard reactions), enabling rapid diversification.
  • Comparison with Carboxylic Acids : Derivatives like 5-hydroxyspiro[2.3]hexane-1-carboxylic acid require activation (e.g., esterification) for further reactions.
  • Substituent Effects : Electron-withdrawing groups (e.g., difluoromethyl in 5-(difluoromethyl)this compound ) enhance electrophilicity at the aldehyde position.

Data Tables

Table 1: Key Properties of Selected Spiro Compounds

Compound CAS Molecular Formula Purity (%) Key Application
This compound 1780698-50-1 $ \text{C}7\text{H}{10}\text{O} $ 95 Drug intermediates
5-(Difluoromethyl)this compound - $ \text{C}8\text{H}{10}\text{F}_2\text{O} $ - Fluorinated APIs
Spiro[2.3]hexan-5-amine hydrochloride 1909324-94-2 $ \text{C}6\text{H}{12}\text{ClN} $ 96 Pharmacological agents
Syringaldehyde 134-96-3 $ \text{C}9\text{H}{10}\text{O}_3 $ 98 Flavor/fragrance

Biological Activity

Spiro[2.3]hexane-5-carbaldehyde is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its reactivity and interactions with biological molecules. The presence of the aldehyde functional group enhances its potential for nucleophilic addition reactions, making it a versatile building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Key mechanisms include:

  • Enzyme Interaction : The compound can bind to specific enzymes, leading to inhibition or activation of their functions. For instance, it may inhibit dehydrogenases involved in metabolic pathways, resulting in altered metabolite levels and cellular responses.
  • Gene Expression Modulation : It has been observed that this compound can influence gene expression related to oxidative stress responses, thereby impacting cellular redox states and metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound's ability to modulate oxidative stress responses suggests potential antioxidant effects, which could be beneficial in protecting cells from oxidative damage.
  • Anticancer Potential : Preliminary studies indicate that similar spiro compounds may possess anticancer properties, although specific data on this compound is limited. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

  • Cellular Effects : In vitro studies have demonstrated that this compound can affect cell signaling pathways related to growth and apoptosis. For example, it has been shown to alter the activity of key metabolic enzymes, influencing cellular metabolism and growth rates in cancer cell lines.
  • Synthesis and Characterization : Research has focused on synthesizing derivatives of this compound to explore their biological activities further. These derivatives have been characterized using techniques such as NMR and FT-IR spectroscopy, confirming their structural integrity and potential reactivity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantModulates oxidative stress responses,
AnticancerInhibits cancer cell proliferation ,
Enzyme InteractionAlters enzyme activity,
Gene ExpressionInfluences oxidative stress genes,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Spiro[2.3]hexane-5-carbaldehyde, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via bromination of spiro[2.3]hexane derivatives in solvents like carbon tetrachloride or chloroform under controlled conditions to ensure selectivity. Building block approaches, such as functionalizing spiro scaffolds with aldehyde groups, are also employed. Key factors include temperature control (0–25°C), inert atmospheres to prevent oxidation, and catalysts like rhodium for stereochemical precision .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C for aldehyde proton and cyclopropane ring protons), IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and X-ray crystallography to resolve spirocyclic geometry. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors .
  • Storage : Tightly sealed containers under inert gas (e.g., N₂) to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What are the challenges in achieving stereochemical control during the synthesis of this compound derivatives?

  • Methodological Answer : The spirocyclic structure introduces steric hindrance, complicating regioselectivity. Strategies include:

  • Chiral Catalysts : Rhodium-based catalysts enable asymmetric cyclopropanation .
  • Low-Temperature Reactions : Slow reaction kinetics at –20°C improve stereochemical outcomes .
  • Computational Modeling : DFT calculations predict transition states to guide synthetic routes .

Q. How can computational methods predict the reactivity of the aldehyde group in this compound?

  • Methodological Answer : Density Functional Theory (DFT) models the electrophilicity of the aldehyde carbonyl, predicting nucleophilic attack sites. Molecular Dynamics (MD) simulations assess solvent effects (e.g., polarity of DMSO vs. hexane) on reaction pathways. These tools aid in designing derivatives for applications in catalysis or drug discovery .

Q. How can researchers resolve contradictions in spectral data when characterizing this compound analogs?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:

  • Variable-Temperature NMR : To detect conformational flexibility in the cyclopropane ring .
  • 2D-COSY/HSQC : Assign overlapping proton signals.
  • Comparative Analysis : Cross-reference with published data for similar spiro compounds .

Q. What experimental designs are effective for studying the stability of the cyclopropane ring under acidic or basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor ring-opening rates via UV-Vis spectroscopy at varying pH.
  • Isotopic Labeling : Use ¹³C-labeled compounds to track bond cleavage via MS.
  • Theoretical Benchmarks : Compare experimental results with computational predictions of ring strain energy .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The aldehyde’s electrophilicity is enhanced by the electron-withdrawing spirocyclic scaffold. Mechanistic studies use:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps.
  • In situ IR Spectroscopy : Track carbonyl intermediate formation.
  • Steric Maps : Molecular modeling to visualize steric effects on nucleophile access .

Properties

IUPAC Name

spiro[2.3]hexane-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-5-6-3-7(4-6)1-2-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHIHYYNIOOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

5-Hydroxy pulegone
Spiro[2.3]hexane-5-carbaldehyde
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Spiro[2.3]hexane-5-carbaldehyde
5-Hydroxy pulegone
Spiro[2.3]hexane-5-carbaldehyde
5-Hydroxy pulegone
Spiro[2.3]hexane-5-carbaldehyde
5-Hydroxy pulegone
Spiro[2.3]hexane-5-carbaldehyde
5-Hydroxy pulegone
Spiro[2.3]hexane-5-carbaldehyde

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